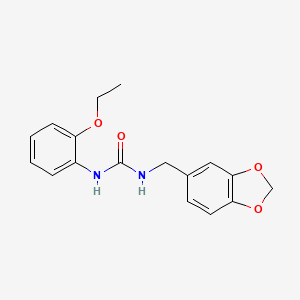

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea

Description

N-(1,3-Benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea is a urea derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group linked via a methylene bridge to one urea nitrogen, while the other urea nitrogen is attached to a 2-ethoxyphenyl substituent. The 1,3-benzodioxole moiety is notable for its electron-rich aromatic system, which may enhance binding interactions in biological systems, while the ethoxy group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-2-21-14-6-4-3-5-13(14)19-17(20)18-10-12-7-8-15-16(9-12)23-11-22-15/h3-9H,2,10-11H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAZCHAAHJTKJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323717 | |

| Record name | 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824042 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

896579-94-5 | |

| Record name | 1-(1,3-benzodioxol-5-ylmethyl)-3-(2-ethoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-ethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge surrounding its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The ethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. A study evaluating a related urea compound demonstrated broad-spectrum antitumor activity with GI50 values across various cancer cell lines, suggesting that modifications to the urea structure can enhance efficacy against specific tumors .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| N-(4-methyl-BT-2-yl)-N'-(BI-N-sulfonyl)urea | EKVX (lung cancer) | 1.7 |

| N-(4-methyl-BT-2-yl)-N'-(BI-N-sulfonyl)urea | RPMI-8226 (leukemia) | 21.5 |

| N-(4-methyl-BT-2-yl)-N'-(BI-N-sulfonyl)urea | OVCAR-4 (ovarian cancer) | 25.9 |

The proposed mechanism of action for this class of compounds includes the inhibition of key enzymes involved in cancer cell proliferation. For instance, the inhibition of glycogen synthase kinase 3 beta (GSK-3β) has been reported, which plays a crucial role in cell survival and proliferation pathways .

Study on Antibacterial Properties

In a recent investigation, derivatives of benzodioxole-containing ureas were assessed for their antibacterial activity against various pathogenic bacteria. The results highlighted that certain modifications led to improved activity against Staphylococcus aureus and Streptococcus pyogenes, with MIC values indicating potent antibacterial effects .

| Compound | Bacteria | MIC (μg/mL) |

|---|---|---|

| N-(5-pyrimidin-5-yl-7-pyridie-2-yl-BT-2-yl)-N'-(ethyl)ureas | S. aureus | 0.03–0.06 |

| N-(5-pyrimidin-5-yl-7-pyridie-2-yl-BT-2-yl)-N'-(ethyl)ureas | S. pyogenes | 0.06–0.12 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Key analogs and their structural distinctions:

Analysis:

- Electron-withdrawing vs.

- Lipophilicity: The ethoxy group in the target compound enhances logP (~3.5) relative to the methoxy (logP ~3.0) or chloro (logP ~3.1) analogs, suggesting improved membrane permeability .

- Steric effects: The methylene bridge in the target compound introduces conformational flexibility, unlike analogs with direct benzodioxole-phenyl attachments .

Functional Group Modifications in Urea Derivatives

- Sulfonylated ureas (e.g., N,N'-[2-(benzenesulfonyloxy)phenyl]-N'-(3-(p-ethoxybenzenesulfonyloxy)phenyl]urea): These derivatives replace benzodioxole with sulfonate esters, increasing polarity and reducing bioavailability compared to the target compound .

- Hydroxyureas (e.g., N'-methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide): The hydroxyl group on the urea nitrogen introduces hydrogen-bonding capacity but reduces stability under acidic conditions, unlike the ethoxyphenyl-substituted urea .

Pharmacokinetic and Physicochemical Profiles

- Polar surface area (PSA): The target compound’s PSA (~86 Ų, inferred from analogs) is lower than pyrazolyl hybrids (PSA 86.09 Ų) due to fewer hydrogen-bond acceptors .

- Solubility: Ethoxy substitution likely reduces aqueous solubility (logSw ~-3.3, similar to pyrazolyl derivatives) compared to chlorophenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.